Bienvenue dans la boutique en ligne BenchChem!

MK2-IN-3

MK2 selectivity kinase profiling off-target inhibition

MK2-IN-3 is the definitive ATP-competitive MK-2 inhibitor for rigorous preclinical research. Unlike benzothiophene-class alternatives with limited selectivity (~18× vs. MK3), MK2-IN-3 delivers a ~25,000× selectivity window (8.5 nM vs. >200 μM off-targets), eliminating confounding MK3 cross-reactivity in inflammatory signaling models. Orthogonal binding kinetics (SPR Ki = 1.8 nM) complement enzymatic IC50, reducing single-assay variability. For in vivo studies requiring oral bioavailability, procure MK2-IN-3 hydrate (CAS 1186648-22-5) with validated PD: 20% TNFα suppression at 20 mg/kg p.o. in rat LPS challenge. Choose MK2-IN-3 when ATP-competitive pharmacology and documented 10-kinase off-target transparency are non-negotiable.

Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
Cat. No. B148613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK2-IN-3
Synonyms1,5,6,7-Tetrahydro-2-[2-(3-quinolinyl)-4-pyridinyl]-4H-pyrrolo[3,2-c]pyridin-4-one
Molecular FormulaC21H16N4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4
InChIInChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26)
InChIKeyOWFLADWRSCINST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK2-IN-3 Procurement Overview: Chemical Identity and Core Pharmacological Baseline


MK2-IN-3 (also designated MK2 Inhibitor III, CAS 724711-21-1; hydrate form CAS 1186648-22-5) is a pyrrolopyridine-derived, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2 or MK-2) [1]. The compound was originally characterized as 'compound 16' in a medicinal chemistry optimization campaign and demonstrates an IC50 of 8.5 nM against recombinant human MK-2 in biochemical kinase assays [1]. The anhydrous form has molecular formula C21H16N4O and molecular weight 340.38 g/mol . MK2-IN-3 hydrate, the orally bioavailable variant, exhibits a reported IC50 of 0.85 nM against MK-2 . This compound is commercially available from multiple certified vendors including MedChemExpress (HY-131249, HY-112457), Selleck (S6930), and TargetMol (T9034) with typical purity ≥98% by HPLC .

Why Generic MK2 Inhibitor Substitution Fails: Quantitative Selectivity and Functional Divergence Rationale for MK2-IN-3


MK2 inhibitors cannot be treated as functionally interchangeable because distinct chemical scaffolds (pyrrolopyridine vs. benzothiophene vs. peptide vs. covalent) exhibit divergent selectivity fingerprints that directly impact experimental reproducibility and biological interpretation [1]. MK2-IN-3 demonstrates a systematically characterized selectivity profile against 10 off-target kinases with quantified IC50 values ranging from 0.081 μM to >200 μM [1]. In contrast, PF-3644022 (benzothiophene class) shows MK3 IC50 = 53 nM (only ~18× selectivity over MK2 Ki of 3 nM), whereas MK2-IN-3 achieves ~25,000× selectivity window (8.5 nM vs. >200 μM) for certain off-targets . Non-ATP competitive inhibitors like MK2-IN-1 (IC50 = 110 nM) operate through distinct binding mechanisms incompatible with ATP-competition controls . These quantitative differences in selectivity breadth and mechanistic class preclude simple substitution without altering experimental outcomes.

MK2-IN-3 Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Kinase Selectivity Profile: MK2-IN-3 vs. PF-3644022 Off-Target Potency Comparison

MK2-IN-3 exhibits a systematically defined selectivity profile across 10 related kinases, with IC50 values quantitatively reported in the primary medicinal chemistry literature [1]. Against MK-3 (a closely related MAPKAP kinase family member), MK2-IN-3 shows IC50 = 0.21 μM, representing a ~25-fold selectivity window relative to MK-2 (8.5 nM). Against MK-5, IC50 = 0.081 μM (~10-fold). Against p38α MAPK, IC50 >100 μM (>11,700-fold selectivity). In contrast, the comparator PF-3644022 (benzothiophene class MK2 inhibitor) exhibits MK3 IC50 = 53 nM, representing only ~10-18× selectivity relative to its MK2 Ki of 3 nM . This divergence in MK3 selectivity (25-fold vs. 10-fold) has functional implications for experimental systems where MK3 co-inhibition may confound MK2-specific phenotype attribution [1].

MK2 selectivity kinase profiling off-target inhibition MK3 p38α

Cellular TNFα Inhibition Potency: MK2-IN-3 vs. PF-3644022 Functional Comparison

In U937 human monocytic cells stimulated with lipopolysaccharide (LPS), MK2-IN-3 suppresses TNFα production with an IC50 of 4.4 μM [1]. This cellular potency translates from biochemical target engagement (MK-2 IC50 = 8.5 nM) and demonstrates functional pathway modulation in a disease-relevant cell type. For comparator PF-3644022, TNFα inhibition in U937 cells is reported with IC50 = 160 nM . Notably, while PF-3644022 shows higher apparent cellular potency for TNFα suppression (~27× more potent than MK2-IN-3 in this assay), this comparison must be interpreted with the understanding that assays were conducted in different laboratories under potentially non-identical LPS stimulation and cytokine detection conditions [1]. Procurement decisions should weigh whether sub-micromolar cellular potency (PF-3644022) versus low-micromolar potency with broader selectivity characterization (MK2-IN-3) better aligns with experimental objectives.

TNFα inhibition U937 cells inflammatory cytokine cellular potency functional assay

In Vivo Oral Efficacy: MK2-IN-3 TNFα Reduction in Rat LPS Model

MK2-IN-3 demonstrates orally bioavailable in vivo activity in a rat lipopolysaccharide (LPS) challenge model. At a single oral dose of 20 mg/kg administered prior to LPS challenge, MK2-IN-3 inhibited TNFα production by 20% relative to vehicle control [1]. This in vivo efficacy validates that the compound achieves sufficient systemic exposure to engage the MK2 pathway and suppress inflammatory cytokine output in a whole-animal system. For comparator PF-3644022, in vivo TNFα inhibition data exists in murine LPS and collagen-induced arthritis models, though with different dosing regimens and endpoints . The direct availability of a defined in vivo efficacy metric (20% inhibition at 20 mg/kg p.o.) provides procurement specialists with a benchmarkable parameter for experimental planning and dose-response extrapolation.

in vivo efficacy oral bioavailability TNFα LPS challenge inflammation model

Binding Affinity via Surface Plasmon Resonance: Ki = 1.8 nM Orthogonal Confirmation

Beyond standard radiometric kinase IC50 determination (8.5 nM), MK2-IN-3 target engagement has been orthogonally validated via surface plasmon resonance (SPR) direct binding assay. SPR measurement yielded a Ki value of 1.8 nM for recombinant human MK-2 [1]. A separate radiometric kinase assay under slightly different conditions reported IC50 = 3.2 nM [1]. These orthogonal binding metrics provide technical confidence in the compound's high-affinity interaction with MK-2, corroborated across distinct assay modalities. Procurement specialists may note that not all commercial MK2 inhibitors are characterized with SPR-validated binding kinetics; the availability of this orthogonal data reduces the risk of assay-dependent false positives in hit validation workflows.

SPR binding kinetics Ki determination target engagement orthogonal assay

Formulation and Physical Form Differentiation: MK2-IN-3 Hydrate vs. Anhydrous Potency and Oral Bioavailability

MK2-IN-3 exists in two commercially available physical forms with distinct CAS numbers and pharmacological properties: anhydrous MK2-IN-3 (CAS 724711-21-1) and MK2-IN-3 hydrate (CAS 1186648-22-5). The hydrate form is explicitly characterized as 'orally active' and demonstrates a reported IC50 of 0.85 nM against MK-2—a ~10-fold increase in biochemical potency relative to the anhydrous form's 8.5 nM IC50 . This potency differential may reflect differences in compound handling, solubility, or assay conditions rather than intrinsic structural activity. Procurement specialists should note that the hydrate form (MCE HY-112457) is the designated orally bioavailable variant suitable for in vivo dosing studies, whereas the anhydrous form (MCE HY-131249) may be preferentially selected for in vitro biochemical assays . Incorrect form selection could compromise experimental outcomes, particularly for in vivo pharmacology studies.

hydrate formulation oral bioavailability potency enhancement CAS differentiation physical form

Mechanistic Class Differentiation: ATP-Competitive (MK2-IN-3) vs. Non-ATP Competitive (MK2-IN-1) Binding Modes

MK2-IN-3 functions as an ATP-competitive inhibitor of MK-2, binding reversibly within the ATP-binding pocket [1]. In contrast, MK2-IN-1 (a distinct compound with similar nomenclature) operates through a non-ATP competitive binding mechanism with IC50 = 0.11 μM (110 nM) . This mechanistic distinction carries experimental consequences: ATP-competitive inhibitors are sensitive to cellular ATP concentrations and may exhibit altered potency under conditions of varying ATP levels or kinase activation states; non-ATP competitive inhibitors (allosteric or substrate-competitive) typically demonstrate ATP-independent inhibition profiles [2]. For resistance mechanism studies, cross-resistance patterns between ATP-competitive and non-ATP competitive inhibitors diverge, making compound selection critical for experimental design. Researchers specifically investigating kinase inhibitor resistance or requiring ATP-insensitive inhibition should select MK2-IN-1; those seeking well-characterized ATP-competitive pharmacology with extensive selectivity profiling should select MK2-IN-3 [1].

ATP-competitive non-ATP competitive binding mechanism resistance profiling kinase inhibition mode

MK2-IN-3 Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Inflammation Target Engagement Studies Requiring Defined MK3 Selectivity Window

For investigators conducting MK2-specific pathway interrogation in inflammatory signaling models, MK2-IN-3 offers a ~25-fold selectivity window against MK-3 (IC50 = 0.21 μM) compared to PF-3644022's ~10-18× selectivity (MK3 IC50 = 53 nM) [1]. This differential selectivity is critical when MK3 co-inhibition could confound phenotype interpretation. MK2-IN-3 is the appropriate selection for studies requiring minimal MK3 cross-reactivity while maintaining nanomolar MK-2 target engagement. The compound's comprehensive 10-kinase selectivity panel provides documented off-target transparency unavailable for many commercial MK2 inhibitors [1].

In Vivo Oral Dosing Studies with Validated Pharmacodynamic Benchmark

For preclinical pharmacology studies requiring oral administration with a defined in vivo efficacy benchmark, MK2-IN-3 hydrate (CAS 1186648-22-5) is the indicated procurement choice. This form is explicitly designated 'orally active' and demonstrates quantifiable pharmacodynamic activity: 20% TNFα suppression at 20 mg/kg single oral dose in rat LPS challenge model [1]. This benchmark enables dose-range extrapolation and reduces uncertainty in pilot study design. Incorrect procurement of the anhydrous form (CAS 724711-21-1) may compromise oral bioavailability and should be avoided for in vivo dosing applications .

Orthogonal Target Engagement Validation Using SPR-Confirmed Binding Affinity

For hit-to-lead or target validation workflows requiring orthogonal confirmation of compound-target engagement, MK2-IN-3 provides SPR-validated binding kinetics (Ki = 1.8 nM) alongside standard enzymatic IC50 (8.5 nM) and radiometric assay IC50 (3.2 nM) [1]. This multi-assay characterization reduces single-assay variability risk and supports confident interpretation of cellular and biochemical results. Procurement specialists selecting compounds for critical validation experiments should prioritize MK2-IN-3 over MK2 inhibitors lacking orthogonal binding affinity documentation [1].

ATP-Competitive Mechanism Studies with Characterized Resistance Profiling Utility

For studies investigating ATP-competitive kinase inhibitor pharmacology, resistance mechanisms, or structure-activity relationships at the MK-2 ATP-binding pocket, MK2-IN-3 is the mechanistically appropriate selection [1]. Its ATP-competitive binding mode distinguishes it from non-ATP competitive MK2 inhibitors like MK2-IN-1 (IC50 = 110 nM) . Researchers specifically requiring ATP-competitive pharmacology for crystallography, ATP-concentration-dependent studies, or cross-resistance profiling should procure MK2-IN-3. Those requiring ATP-independent inhibition should select non-ATP competitive alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.